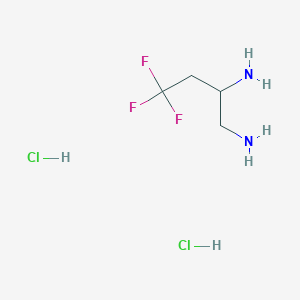
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide”, also known as Fubianezuofeng (FBEZF), is a novel bactericide . It exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak with half-maximal effective concentration (EC 50) values of 1.07 µg/mL and 7.14 µg/mL, respectively .
Chemical Reactions Analysis
The hydrolysis and photolysis kinetics of FBEZF in water were investigated in detail . The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were (14.44 d at pH = 5; 1.60 d at pH = 7), (36.48 h at 1.0 mg L −1; 38.51 h at 5.0 mg L −1; and 31.51 h at 10.0 mg L −1 ), and (77.02 h at 15 °C; 38.51 h at 25 °C; 19.80 h at 35 °C; and 3.00 h at 45 °C), respectively .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : One study highlights the use of related compounds in inhibiting PI3Kα and mTOR, which are critical in cancer cell growth and survival. These compounds show potential as anti-cancer agents (Stec et al., 2011).
Antibacterial Properties : Another research focus is on the synthesis of N-substituted derivatives of related compounds and their efficacy against Gram-negative and Gram-positive bacteria, indicating potential applications in fighting bacterial infections (Khalid et al., 2016).
Cytotoxic Activities : Some derivatives have been studied for their cytotoxic activities against cancer cell lines, like breast and colon cancer, revealing their potential in cancer treatment (Ghorab et al., 2015).
NMR Studies of Derivatives : There are studies focusing on the NMR analysis of derivatives, which is crucial in understanding their chemical structure and potential applications in various fields (Ying-jun, 2012).
Anti-Tumor Activities : Research into novel isoxazole compounds related to the chemical has shown promising anti-tumor activities, further emphasizing its potential in cancer therapy (Hao-fei, 2011).
Fungicide Applications : A study focused on the use of similar compounds as fungicides, particularly in agriculture, indicating their potential in crop protection (Linghu et al., 2015).
Antibacterial and Antifungal Activities : Compounds similar to 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide have been studied for their antimicrobial properties against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Antimalarial and COVID-19 Drug Potential : Some studies have investigated the potential of similar compounds as antimalarial drugs and their possible application in treating COVID-19 (Fahim & Ismael, 2021).
Antimicrobial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the chemical , have shown significant antimicrobial activities against rice bacterial leaf blight, demonstrating potential in plant protection (Shi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIPGJRLAKMEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

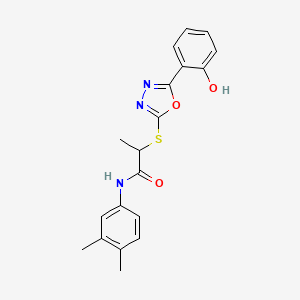

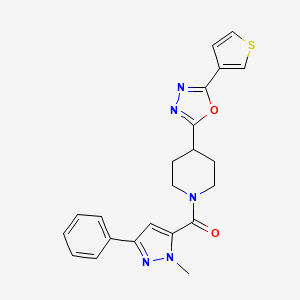
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
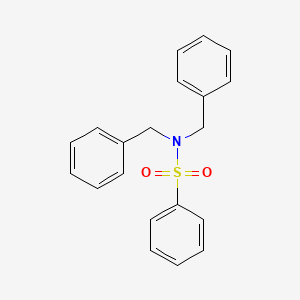
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
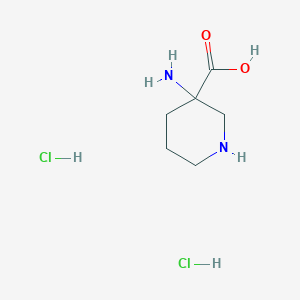
![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)
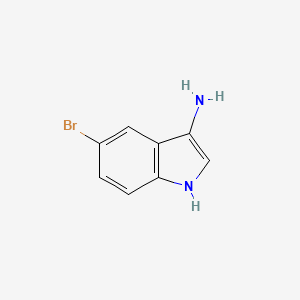
![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)
